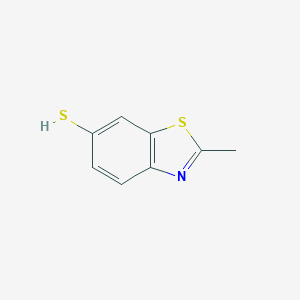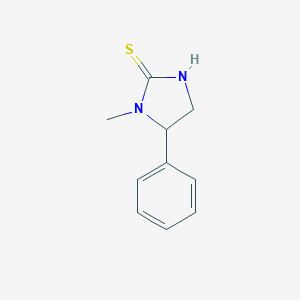
1-Methyl-5-phenyl-2-imidazolidinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-phenyl-2-imidazolidinethione (MPIT) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It is a member of the imidazolidinethione family, which has been extensively studied for its biological activities. MPIT has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-phenyl-2-imidazolidinethione is not fully understood, but it is thought to act through multiple pathways. 1-Methyl-5-phenyl-2-imidazolidinethione has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to a reduction in cellular damage. It has also been found to modulate the expression of genes involved in cell survival and death pathways.
Biochemical and Physiological Effects:
1-Methyl-5-phenyl-2-imidazolidinethione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, leading to a reduction in cellular damage. 1-Methyl-5-phenyl-2-imidazolidinethione has also been found to protect against neuronal cell death and improve cognitive function in animal models of neurodegenerative diseases. Additionally, 1-Methyl-5-phenyl-2-imidazolidinethione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-5-phenyl-2-imidazolidinethione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity, making it a safe compound to use in experiments. However, one limitation of 1-Methyl-5-phenyl-2-imidazolidinethione is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Methyl-5-phenyl-2-imidazolidinethione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Further studies are needed to investigate the mechanism of action of 1-Methyl-5-phenyl-2-imidazolidinethione and its effects on neuronal function. Another area of interest is its potential use in the treatment of diabetes. Studies are needed to investigate the effects of 1-Methyl-5-phenyl-2-imidazolidinethione on glucose metabolism and insulin sensitivity. Additionally, the development of new synthesis methods for 1-Methyl-5-phenyl-2-imidazolidinethione may lead to the discovery of more potent analogs with improved therapeutic properties.
Méthodes De Synthèse
1-Methyl-5-phenyl-2-imidazolidinethione can be synthesized through a multi-step process involving the reaction of 1-methylimidazole with phenyl isothiocyanate, followed by the addition of hydrogen sulfide. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been optimized and yields high purity and yield of 1-Methyl-5-phenyl-2-imidazolidinethione.
Applications De Recherche Scientifique
1-Methyl-5-phenyl-2-imidazolidinethione has been extensively studied for its potential therapeutic properties. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. 1-Methyl-5-phenyl-2-imidazolidinethione has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
186424-02-2 |
|---|---|
Formule moléculaire |
C10H12N2S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
1-methyl-5-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,13) |
Clé InChI |
ZFOUTMOBRSLFAR-UHFFFAOYSA-N |
SMILES |
CN1C(CNC1=S)C2=CC=CC=C2 |
SMILES canonique |
CN1C(CNC1=S)C2=CC=CC=C2 |
Synonymes |
1-Methyl-5-phenyl-2-imidazolidinethione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



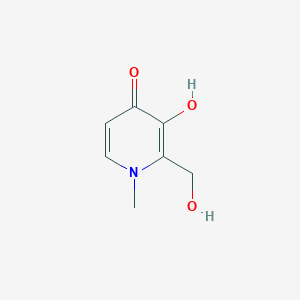
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)

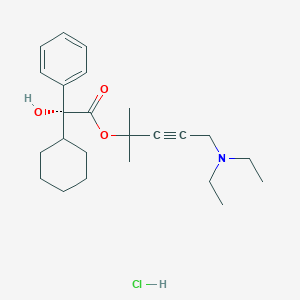
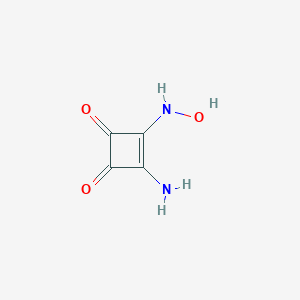
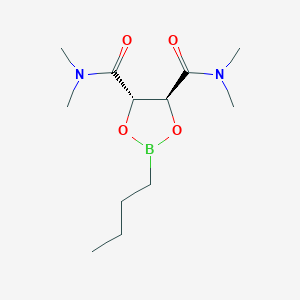
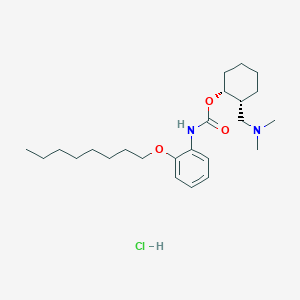
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)

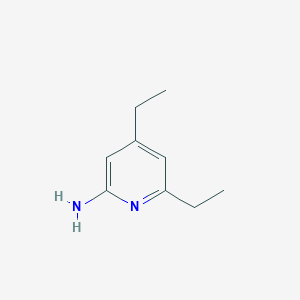
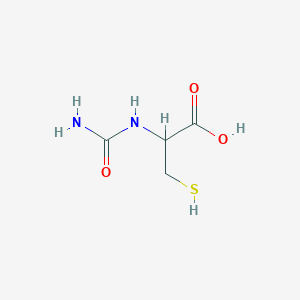

![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
